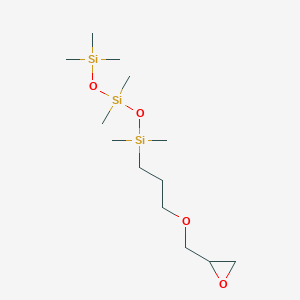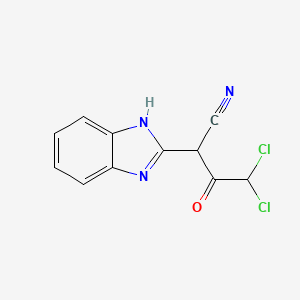
Poly(dimethylsiloxane), monoglycidyl ether terminated
Vue d'ensemble
Description
Poly(dimethylsiloxane), monoglycidyl ether terminated, is a resin modifier and pigment additive . It has a molecular formula of Si(CH3)3O [Si(CH3)2O]nSi(CH3)2CH2CH2CH2OCH2(C2H3O) .
Molecular Structure Analysis
The molecular structure of Poly(dimethylsiloxane), monoglycidyl ether terminated, is represented by the formula Si(CH3)3O [Si(CH3)2O]nSi(CH3)2CH2CH2CH2OCH2(C2H3O) .
Physical And Chemical Properties Analysis
Poly(dimethylsiloxane), monoglycidyl ether terminated, has a density of 0.97g/mL at 25°C (lit.), a flash point of 392°F, and a refractive index of n20/D 1.408 (lit.) . Its viscosity is approximately 65 cSt at 25 °C (lit.) .
Applications De Recherche Scientifique
Resin Modifier and Paint Additive
Poly(dimethylsiloxane), monoglycidyl ether terminated is used as a resin modifier and paint additive . It enhances the properties of resins and paints, improving their performance and durability.
Lubricant
This compound exhibits good lubricating properties . It can be used in various applications where high-temperature stability, low-temperature flexibility, and excellent water repellency are required.
Biomedical Implants and Devices
Poly(dimethylsiloxane), monoglycidyl ether terminated is used in the production of biomedical implants and devices . Its protein-fouling-resistant coatings make it suitable for such applications.
Optically Clear Material
The compound is optically clear , making it useful in applications that require transparency, such as optical devices and lenses.
Inert, Non-toxic, and Inflammable Material
Its inert, non-toxic, and inflammable properties make it suitable for use in a variety of applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics.
Formation of Biodegradable Films/Membranes
Poly(dimethylsiloxane), monoglycidyl ether terminated can facilitate the formation of vital biodegradable films/membranes . These films/membranes can be used in various applications, including packaging, agriculture, and medical applications.
Water-Repellent Coatings in Textile Industry
The compound is hydrophobic , making it useful for providing water-repellent coatings in the textile industry.
High-Resolution Replication in Nanotechnology
It has been used for high-resolution replication of complex patterns in nanotechnology . This makes it valuable in the production of micro and nano devices.
Safety and Hazards
Mécanisme D'action
Target of Action
Poly(dimethylsiloxane), monoglycidyl ether terminated (PDMS-MGET) is primarily used as a resin modifier and paint additive . Its primary targets are the materials it is added to, where it modifies their properties to enhance their performance.
Mode of Action
PDMS-MGET interacts with its targets by integrating into their structure. It forms a network structure through continuous silicon-oxygen bonds, which gives it high thermal stability and chemical inertness . This interaction results in changes to the physical properties of the target material, such as reducing surface energy, lowering viscosity, and increasing transparency .
Pharmacokinetics
It has a density of 0.97 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.408 (lit.) , and a viscosity of 65 cSt (25 °C) (lit.) . These properties impact its behavior and effectiveness when used as a resin modifier and paint additive.
Result of Action
The addition of PDMS-MGET to resins and paints results in materials with improved properties. These can include increased thermal stability, reduced surface energy, lower viscosity, and enhanced transparency . The exact effects depend on the specific formulation of the resin or paint and the amount of PDMS-MGET added.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PDMS-MGET. For example, it is relatively inert to many common chemicals, including acids, bases, oxidizers, and reductants . It can react with some active compounds such as acyl chlorides, anhydrides, and alcohols . Therefore, the chemical environment in which PDMS-MGET is used can affect its performance. Additionally, it should be used in a well-ventilated environment to avoid inhalation of vapors .
Propriétés
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(6,7)17-19(4,5)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDBLBWLVIZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157723-26-7 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157723-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301113500 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157723-26-7 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-1,5-diphenyl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/no-structure.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
![1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-](/img/structure/B1174493.png)